molecular formula C10H11BrO3 B3167126 2-[2-(4-Bromophenyl)ethoxy]acetic acid CAS No. 917226-71-2

2-[2-(4-Bromophenyl)ethoxy]acetic acid

Cat. No.: B3167126
CAS No.: 917226-71-2
M. Wt: 259.1 g/mol
InChI Key: VYXSSNOVENWTFH-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethoxy]acetic acid (CAS 917226-71-2) is a brominated aromatic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and antimicrobial research . The compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of more complex molecules, particularly through amide bond formation or esterification. Its molecular formula is C 10 H 11 BrO 3 and it has a molecular weight of 259.10 g/mol . A key application of this chemical and its derivatives is in the design and synthesis of novel quinoline-based compounds, which are investigated for their potential as bacterial DNA gyrase inhibitors . DNA gyrase is a essential bacterial enzyme and a prominent target for antibiotic development. Research has shown that molecular hybrids incorporating structures derived from this scaffold can exhibit significant in vitro antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus . Please handle with care according to laboratory safety protocols. This product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSSNOVENWTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917226-71-2
Record name 2-[2-(4-bromophenyl)ethoxy]acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 2 4 Bromophenyl Ethoxy Acetic Acid

Established Synthetic Pathways for 2-[2-(4-Bromophenyl)ethoxy]acetic Acid

The most prominent and logical route for the synthesis of this compound is centered around the Williamson ether synthesis, a robust and widely used method for forming ether linkages. patsnap.comchemscene.com This approach is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Detailed Reaction Schemes and Mechanistic Considerations

The synthesis commences with the formation of an alkoxide from 2-(4-bromophenyl)ethanol (B1265510). This is typically achieved by reacting the alcohol with a strong base. The resulting alkoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in a classic SN2 reaction. patsnap.com The subsequent step involves the hydrolysis of the intermediate ester, ethyl 2-[2-(4-bromophenyl)ethoxy]acetate, to the desired carboxylic acid.

Reaction Scheme:

Step 1: Williamson Ether Synthesis

Step 2: Ester Hydrolysis

Mechanistic Considerations:

The Williamson ether synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The use of a primary halide, such as ethyl bromoacetate, is crucial as secondary and tertiary halides are more prone to elimination reactions, which would reduce the yield of the desired ether. patsnap.com

The hydrolysis of the ester can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, which can lead to higher yields of the carboxylic acid salt. google.comnih.gov Subsequent acidification then yields the final product. Acid-catalyzed hydrolysis is a reversible reaction and requires an excess of water to drive the equilibrium towards the products. google.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the choice of reagents and reaction conditions.

For the Williamson ether synthesis step, a variety of bases and solvents can be employed. Strong bases like sodium hydride (NaH) are effective in generating the alkoxide. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid protonation of the highly reactive alkoxide. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be utilized to facilitate the reaction between the aqueous and organic phases, particularly when using a base like sodium hydroxide (B78521).

The hydrolysis step can be optimized by selecting the appropriate catalyst and temperature. Basic hydrolysis with sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) is a common and effective method. Heating the reaction mixture under reflux ensures the completion of the hydrolysis.

StepReagentsSolventTemperatureYield
Williamson Ether Synthesis 2-(4-bromophenyl)ethanol, Sodium Hydride, Ethyl BromoacetateTHFRoom Temperature to RefluxGood to High
Ester Hydrolysis Ethyl 2-[2-(4-bromophenyl)ethoxy]acetate, Sodium Hydroxide, Water/EthanolWater/EthanolRefluxHigh

This table presents typical conditions for the synthesis. Specific yields may vary based on experimental setup and scale.

Precursor Chemistry and Analogous Synthetic Strategies

The synthesis of this compound relies on the availability of key precursors and can be informed by synthetic strategies for analogous compounds.

Derivation from Related Phenoxyacetic Acid Scaffolds

The synthesis of phenoxyacetic acids is a well-established field, providing valuable insights for the synthesis of the target compound. A common method involves the reaction of a phenol (B47542) with a haloacetic acid or its ester in the presence of a base. mdpi.com This is a direct application of the Williamson ether synthesis. For instance, various substituted phenoxyacetic acids have been synthesized by reacting the corresponding phenol with ethyl bromoacetate in the presence of potassium carbonate in a solvent like DMF. mdpi.com This methodology can be adapted for the synthesis of this compound, where 2-(4-bromophenyl)ethanol serves as the alcohol component instead of a phenol.

Incorporation of Brominated Phenyl Moieties in Chemical Synthesis

The 4-bromophenyl group is a common structural motif in many organic compounds and its introduction is well-documented. The key precursor, 2-(4-bromophenyl)ethanol, can be synthesized from 4-bromophenylacetic acid. bibliomed.org 4-Bromophenylacetic acid itself can be prepared through methods such as the bromination of phenylacetic acid or from 4-bromobenzyl bromide via cyanation followed by hydrolysis. rsc.org The reduction of 4-bromophenylacetic acid or its esters to 2-(4-bromophenyl)ethanol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Design and Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound offers several points for modification to generate novel derivatives and analogues with potentially interesting chemical properties.

The carboxylic acid group is a versatile functional handle for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, and acid halides. For example, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Similarly, treatment with thionyl chloride (SOCl2) would produce the acid chloride, which can then be reacted with amines to form amides.

Furthermore, the aromatic bromine atom can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to a diverse library of analogues. For instance, a Suzuki coupling with a boronic acid could replace the bromine atom with an alkyl, aryl, or heteroaryl group.

Derivative TypeSynthetic ApproachPotential Reagents
Esters Fischer EsterificationVarious alcohols, Acid catalyst (e.g., H2SO4)
Amides Acyl chloride formation followed by aminationThionyl chloride (SOCl2), Various primary or secondary amines
Aryl/Alkyl Analogues Suzuki CouplingAryl/Alkyl boronic acids, Palladium catalyst, Base
Alkynyl Analogues Sonogashira CouplingTerminal alkynes, Palladium and Copper catalysts, Base

This table outlines potential synthetic routes to novel derivatives.

Structural Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for structural derivatization, allowing for the synthesis of esters, amides, and other related functional groups. These transformations are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, polarity, and biological activity.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed to convert this compound into its corresponding esters. This typically involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For instance, reaction with methanol or ethanol would yield methyl or ethyl 2-[2-(4-bromophenyl)ethoxy]acetate, respectively. These reactions are analogous to the esterification of similar compounds like 4-bromophenylacetic acid. wikipedia.org

Amide bond formation represents another critical modification. Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions or the use of coupling agents to proceed efficiently at room temperature. libretexts.orgorganic-chemistry.orgnih.govyoutube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. This method allows for the synthesis of a wide array of amides by varying the amine component.

Reaction Type Reagents and Conditions Product Type General Applicability
EsterificationAlcohol (e.g., ROH), cat. H₂SO₄, heatEsterHigh
AmidationAmine (e.g., RNH₂), Coupling Agent (e.g., DCC, EDC)AmideHigh
Acid Halide FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl HalideHigh
ReductionLithium Aluminum Hydride (LiAlH₄) followed by H₂O workupAlcoholHigh

Chemical Alterations within the Ethoxy Linker

The ethoxy linker, -O-CH₂-CH₂-, is generally a stable component of the molecule under many reaction conditions. Its primary role is often to serve as a spacer between the aromatic ring and the acetic acid moiety. Direct chemical alterations of this saturated aliphatic chain are not common without affecting other parts of the molecule. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid, which could also potentially interact with the bromophenyl ring.

Substitution Pattern Variations on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional group that allows for a wide range of substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

For example, the bromine atom can be readily substituted using palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), the Heck coupling (with alkenes), the Sonogashira coupling (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille coupling (with organostannanes). These reactions would replace the bromine atom with a variety of other functional groups, significantly diversifying the molecular structure. While specific examples for this compound are not prevalent in the literature, these are standard transformations for aryl bromides. nih.gov

Coupling Reaction Coupling Partner Catalyst/Ligand System (Typical) Bond Formed
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, base (e.g., Na₂CO₃)C-C
Heck CouplingAlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)C-C (alkenyl)
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂, CuI, base (e.g., Et₃N)C-C (alkynyl)
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand (e.g., BINAP), baseC-N

Heterocyclic Ring Annulation and Molecular Hybridization Approaches

The structural framework of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The carboxylic acid and the bromophenyl ring can both participate in cyclization reactions to form new rings.

For instance, the carboxylic acid can be converted to a hydrazide, which can then be used as a key intermediate for constructing various five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This approach is demonstrated in the synthesis of thiadiazole derivatives from p-bromophenyl acethydrazide. asianpubs.org

Despite a comprehensive search for scholarly articles and computational chemistry data, no specific theoretical studies on this compound could be located. The required detailed research findings for the specified sections—including Density Functional Theory (DFT) analysis, vibrational spectroscopy, and NMR chemical shift predictions—are not available in the public domain.

Consequently, it is not possible to generate an article that adheres to the user's detailed outline and stringent requirements for scientifically accurate, research-based content. The primary information available for this compound is limited to its identification in chemical supplier databases and its mention within broader chemical patent literature, neither of which provides the in-depth computational analysis necessary to fulfill the request.

Advanced Computational and Theoretical Studies on 2 2 4 Bromophenyl Ethoxy Acetic Acid

Electronic Properties and Reactivity Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.nettaylorandfrancis.com A smaller energy gap generally implies higher reactivity.

For a molecule like 2-[2-(4-Bromophenyl)ethoxy]acetic acid, the HOMO is expected to be localized primarily on the electron-rich regions, such as the bromophenyl ring and the oxygen atoms of the ethoxy and acetic acid moieties, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group of the carboxylic acid, which can act as electron-accepting sites.

Theoretical calculations, typically employing Density Functional Theory (DFT) at a level like B3LYP/6-311++G(d,p), would be used to determine these energies. For instance, studies on similar phenoxyacetic acid derivatives have shown how substituents on the phenyl ring influence the HOMO and LUMO energies. researchgate.netorientjchem.org The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analogue.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Phenoxyacetic Acid Analogue (Note: These are example values based on related compounds and not specific to this compound)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for understanding the delocalization of electron density within a molecule, providing insights into hyperconjugative interactions and charge transfer phenomena. wisc.eduyoutube.com This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

In this compound, NBO analysis would reveal significant hyperconjugative interactions. A key interaction would likely be the donation of electron density from the lone pairs of the ether oxygen atom (a Lewis donor) to the antibonding orbitals (Lewis acceptors) of adjacent C-C or C-H bonds (n → σ). Similarly, interactions between the phenyl ring's π-orbitals and the σ orbitals of the ethoxy side chain (π → σ), and vice versa (σ → π), would be identified. researchgate.net

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For example, in related phenoxyacetic acids, NBO analysis has been used to quantify the extent of intramolecular hydrogen bonding and other stabilizing interactions. nih.gov

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Related Compound (Note: These are example values and interactions)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O(ether)σ(C-C)1.5
LP(2) O(carbonyl)σ(C-O)2.1
π(C=C)phenylσ*(C-O)ethoxy0.8

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. This region would be the primary site for interactions with electrophiles or for hydrogen bonding. The area around the acidic proton of the carboxyl group would exhibit a strongly positive potential, indicating its susceptibility to deprotonation. The bromophenyl ring would likely show a region of slightly negative potential above and below the plane of the ring (π-electron cloud), while the bromine atom itself might exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding. researchgate.net

Global Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)

For this compound, these descriptors would provide a quantitative assessment of its reactivity profile. The presence of the electronegative bromine and oxygen atoms would influence these values. Studies on similar brominated compounds have utilized these descriptors to understand their reactivity. researchgate.net

Table 3: Representative Global Reactivity Descriptors (eV) for a Brominated Aromatic Compound (Note: These values are illustrative and based on related compounds)

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.79

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. rsc.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

f+(r): For nucleophilic attack (electron acceptance), indicating where an incoming electron will most likely reside.

f-(r): For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.

f0(r): For radical attack.

For this compound, the condensed Fukui functions (calculated for each atom) would pinpoint the specific atoms most susceptible to different types of reactions. It is expected that the carbonyl carbon would have a high f+(r) value, making it a prime target for nucleophiles. The oxygen atoms and the carbon atoms of the phenyl ring would likely have high f-(r) values, indicating their susceptibility to electrophiles.

Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules through various non-covalent interactions (NCIs). These interactions are crucial for determining the crystal packing, solubility, and biological activity of the compound.

NCI analysis, often visualized through plots of the reduced density gradient versus the electron density, can identify and characterize these weak interactions. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid groups of two molecules, forming a characteristic dimer. Additionally, π-π stacking interactions between the phenyl rings, C-H···π interactions, and halogen bonding involving the bromine atom are also plausible. The NCI plots would reveal these interactions as broad, low-density spikes in the visualization.

Biological Activities and Pharmacological Potential of 2 2 4 Bromophenyl Ethoxy Acetic Acid and Its Analogues

Investigation of Antioxidant Properties

The antioxidant capacity of phenolic compounds is a key area of research due to their potential to mitigate oxidative stress, a factor implicated in numerous chronic diseases. The investigation into the antioxidant properties of analogues of 2-[2-(4-Bromophenyl)ethoxy]acetic acid has been approached through various in vitro assays.

In vitro radical scavenging assays are fundamental in determining the antioxidant potential of chemical compounds. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Studies on benzylic acid-derived bromophenols have demonstrated their efficacy as DPPH• and ABTS•+ scavengers. For instance, the antioxidant activities of several bromophenol derivatives were compared to standard antioxidants like BHA, BHT, α-Tocopherol, and Trolox. In one study, a series of benzylic acid-derived bromophenols were synthesized and evaluated, with some compounds showing significant radical scavenging activity. For example, in the DPPH assay, the IC50 value for compound 25 (2-(3-bromo-4,5-dihydroxyphenyl)acetic acid) was found to be 4.27 µg/mL, which is comparable to the standard antioxidant BHT (IC50: 4.12 µg/mL). Similarly, in the ABTS assay, compound 25 exhibited a potent scavenging activity with an IC50 of 9.36 µg/mL. The presence of hydroxyl (-OH) groups on the phenyl ring is believed to be crucial for the free radical scavenging activity of these bromophenols.

Table 1: In Vitro Radical Scavenging Activity of Selected Analogues

Compound/StandardDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (1) 6.419.90
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid (2) 30.1310.66
2-(3-bromo-4,5-dihydroxyphenyl)acetic acid (25) 4.279.36
BHT (Standard) 4.1215.75
Trolox (Standard) 11.759.36

This table is interactive. You can sort the data by clicking on the column headers.

Beyond direct radical scavenging, the ability of a compound to modulate cellular oxidative stress is a critical aspect of its antioxidant potential. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. Small molecules can exert significant antioxidant effects by modulating the activity of proteins within the antioxidant system or by influencing gene transcription related to oxidative stress responses.

For example, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxyacetic acid derivative, have shown that it can induce oxidative stress. In a study on rats, exposure to 2,4-D led to a decrease in the activities of liver antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. This indicates that structural modifications to the phenoxyacetic acid backbone can significantly influence its interaction with cellular oxidative systems. While this study highlights an induction of oxidative stress by a chlorinated analogue, it underscores the potential for other derivatives, such as the brominated subject compound, to modulate these pathways, potentially in a beneficial manner. The modulation of oxidative stress through the regulation of gene transcription is a promising strategy for developing new therapeutic agents. Further research is needed to determine how this compound specifically impacts cellular oxidative stress markers and enzymatic activities.

Disclaimer: This article focuses solely on the chemical compound “this compound” and its analogues based on the provided outline. The information presented is for informational purposes only and does not constitute medical advice.

Table of Mentioned Compounds

Compound Name
This compound
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid
2-(3-bromo-4,5-dihydroxyphenyl)acetic acid
Butylated hydroxytoluene (BHT)
Trolox
2,4-Dichlorophenoxyacetic acid (2,4-D)
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione peroxidase (GPx)
Malondialdehyde (MDA)
Butylated hydroxyanisole (BHA)
α-Tocopherol
2,2-diphenyl-1-picrylhydrazyl (DPPH)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Analogues of this compound, specifically bromophenol and phenoxyacetic acid derivatives, have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Antimicrobial Efficacy Studies

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial properties of bromophenol derivatives have shown promise, particularly against Gram-positive bacteria. The structural differences between Gram-positive and Gram-negative bacteria, primarily the presence of an outer lipopolysaccharide layer in Gram-negative bacteria, often result in varied susceptibility to antibacterial agents.

Recent research has explored the antibacterial potential of bromophenol derivatives against Staphylococcus aureus (a Gram-positive bacterium) and the multidrug-resistant strain, MRSA. In one study, the compound 3-bromo-2,6-dihydroxyacetophenone demonstrated significant anti-S. aureus and anti-MRSA activity. This suggests that the bromophenol scaffold can be effective against challenging drug-resistant pathogens. The same study noted that these compounds were less effective against the Gram-negative bacterium Pseudomonas aeruginosa. The reduced efficacy against Gram-negative bacteria is often attributed to the thicker cell wall and the additional lipopolysaccharide layer, which can impede the diffusion of the compounds into the bacterial cell.

Similarly, para-bromophenoxyacetic acid has demonstrated notable inhibitory effects against a range of bacteria, including Bacillus subtilis (Gram-positive), Enterobacter spp., and E. coli (Gram-negative). The presence of the bromo group in this phenoxyacetic acid derivative appeared to enhance its effectiveness, resulting in larger zones of inhibition compared to a standard drug.

Table 2: Antibacterial Activity of Selected Analogues

Compound/AnalogueTarget BacteriumActivityReference
3-bromo-2,6-dihydroxyacetophenone Staphylococcus aureus (Gram-positive)Good antibacterial activity
3-bromo-2,6-dihydroxyacetophenone MRSA (Gram-positive)Good antibacterial activity
3-bromo-2,6-dihydroxyacetophenone Pseudomonas aeruginosa (Gram-negative)Less effective
para-bromophenoxyacetic acid Bacillus subtilis (Gram-positive)Notable inhibitory effect
para-bromophenoxyacetic acid Enterobacter spp. (Gram-negative)Notable inhibitory effect
para-bromophenoxyacetic acid E. coli (Gram-negative)Notable inhibitory effect
para-bromophenoxyacetic acid Klebsiella pneumoniae (Gram-negative)Notable inhibitory effect

This table is interactive. You can sort the data by clicking on the column headers.

Antifungal Activity against Fungal Pathogens

The antifungal potential of phenoxyacetic acid and its analogues has also been a subject of investigation. Fungal infections, particularly those caused by opportunistic pathogens, are a significant health concern.

Studies have shown that phenylacetic acid and its sodium salt, sodium phenylacetate, possess antifungal activity against plant-pathogenic fungi such as Phytophthora capsici. These compounds were found to inhibit both zoospore germination and mycelial growth of the pathogen. This indicates that the core acetic acid moiety attached to a phenyl ring can confer antifungal properties.

Furthermore, para-bromophenoxyacetic acid has shown inhibitory effects against the fungal pathogens Candida albicans and Trichoderma spp. The inclusion of a bromine atom on the phenoxyacetic acid structure appears to contribute to its antifungal efficacy. Research into phloeodictine analogues, which are structurally different but also contain nitrogen and side chains, has revealed compounds with potent antifungal activities against clinically important fungal pathogens, including Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. This highlights the potential for developing effective antifungal agents through the modification of core chemical structures.

Table 3: Antifungal Activity of Selected Analogues

Compound/AnalogueTarget FungusActivityReference
Phenylacetic acid Phytophthora capsiciInhibited mycelial growth
Sodium phenylacetate Phytophthora capsiciInhibited zoospore germination
para-bromophenoxyacetic acid Candida albicansNotable inhibitory effect
para-bromophenoxyacetic acid Trichoderma spp.Notable inhibitory effect
Phloeodictine analogues Cryptococcus neoformansPotent antifungal activity
Phloeodictine analogues Candida spp.Potent antifungal activity
Phloeodictine analogues Aspergillus fumigatusPotent antifungal activity

This table is interactive. You can sort the data by clicking on the column headers.

Disclaimer: This article focuses solely on the chemical compound “this compound” and its analogues based on the provided outline. The information presented is for informational purposes only and does not constitute medical advice.

Table of Mentioned Compounds

Compound Name
This compound
3-bromo-2,6-dihydroxyacetophenone
para-bromophenoxyacetic acid
Phenylacetic acid
Sodium phenylacetate
Phloeodictine
Staphylococcus aureus
Methicillin-resistant Staphylococcus aureus (MRSA)
Pseudomonas aeruginosa
Bacillus subtilis
Enterobacter spp.
Escherichia coli (E. coli)
Klebsiella pneumoniae
Phytophthora capsici
Candida albicans
Trichoderma spp.
Cryptococcus neoformans
Candida glabrata
Candida krusei
Aspergillus fumigatus

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory potential of analogues of this compound has been explored, with a particular focus on their ability to modulate key inflammatory pathways.

A significant mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Research into phenoxyacetic acid derivatives has revealed their potential as anti-inflammatory agents. For instance, a study on substituted (2-phenoxyphenyl)acetic acids showed that halogen substitution in the phenoxy ring enhanced anti-inflammatory activity. Specifically, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid was identified as having a favorable combination of potency and low toxicity. This suggests that the presence and position of halogen atoms, such as bromine in the case of this compound, could be a critical determinant of anti-inflammatory efficacy.

Furthermore, a study investigating (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), a compound containing a 4-bromophenyl group, demonstrated significant anti-inflammatory and antinociceptive effects. In a carrageenan-induced paw edema model in rats, BTTSC reduced edema by 81.9% and 83.2% in the initial phases of the experiment at the highest dose tested. This effect suggests an action on the early mediators of inflammation.

More recent research on novel phenoxyacetic acid derivatives has identified compounds with potent and selective COX-2 inhibition. For example, compound 7b , which features a bromo-substitution on the phenoxy ring, exhibited robust inhibitory efficacy against COX-2 with an IC50 of 0.06 ± 0.01 μM. This compound also showed significant in vivo anti-inflammatory effects, reducing paw thickness and paw weight in a carrageenan-induced paw edema model. Additionally, it lowered the levels of the pro-inflammatory mediators TNF-α and PGE-2. These findings highlight the potential of bromo-substituted phenoxyacetic acid analogues as effective anti-inflammatory agents, likely acting through the inhibition of the COX-2 enzyme and subsequent reduction in pro-inflammatory prostaglandin (B15479496) synthesis.

Table 4: Anti-inflammatory Activity of Selected Analogues

Compound/AnalogueModel/TargetActivityReference
[2-(2,4-Dichlorophenoxy)phenyl]acetic acid Adjuvant arthritis testEnhanced anti-inflammatory activity
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) Carrageenan-induced paw edemaReduced edema by up to 83.2%
Compound 7b (bromo-substituted phenoxyacetic acid derivative) COX-2 InhibitionIC50 = 0.06 ± 0.01 μM
Compound 7b (bromo-substituted phenoxyacetic acid derivative) Carrageenan-induced paw edemaSignificant reduction in paw thickness and weight
Compound 7b (bromo-substituted phenoxyacetic acid derivative) Pro-inflammatory mediatorsLowered TNF-α and PGE-2 levels

This table is interactive. You can sort the data by clicking on the column headers.

Disclaimer: This article focuses solely on the chemical compound “this compound” and its analogues based on the provided outline. The information presented is for informational purposes only and does not constitute medical advice.

Anti-inflammatory Response Profiling

Modulation of Inflammatory Mediators

The inflammatory response, a complex biological process, involves a cascade of molecular and cellular events orchestrated by various inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of compounds that primarily exert their effects by inhibiting the synthesis of prostaglandins (PGs), key mediators of inflammation. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. neu.edu.tr

Analogues of this compound, specifically other phenoxyacetic acid derivatives, have been investigated for their anti-inflammatory properties. Studies on substituted (2-phenoxyphenyl)acetic acids have shown that halogen substitution in the phenoxy ring can significantly enhance anti-inflammatory activity. nih.gov For instance, certain phenoxyacetic acid derivatives have demonstrated the ability to lower the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2). researchgate.netmdpi.com In one study, compounds 5f and 7b, which are phenoxyacetic acid derivatives, were found to lower TNF-α by 61.04% and 64.88%, and PGE2 by 60.58% and 57.07%, respectively. researchgate.netmdpi.com

Selective Enzyme Inhibition (e.g., Cyclooxygenase-2, COX-2)

The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, was a significant milestone in understanding the mechanism of action of NSAIDs. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. neu.edu.tr This has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

The structural features of phenoxyacetic acid derivatives make them promising candidates for selective COX-2 inhibition. The 4-bromophenyl derivative SC-558 is a potent anti-inflammatory drug with a remarkable 1900-fold selectivity for COX-2 over COX-1. mdpi.com Research on other phenoxyacetic acid derivatives has also revealed potent COX-2 inhibitory activity. For example, some derivatives have shown IC50 values for COX-2 inhibition in the range of 0.06–0.09 μM, indicating strong pharmacological potential. mdpi.com

Table 1: COX-2 Inhibition by Analogues of this compound

Compound/Analogue COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
Phenoxyacetic acid derivative (XIV) 0.06 Not Reported mdpi.com
Mefenamic acid (V) 5.3 Not Reported mdpi.com
4-bromophenyl derivative SC-558 Not Reported 1900 mdpi.com
Phenoxyacetic acid derivatives (5d-f, 7b, 10c-f) 0.06-0.09 Not Reported mdpi.com

Anticancer Activity and Antiproliferative Mechanisms

The search for novel anticancer agents is a critical area of pharmaceutical research. Various chemical scaffolds are being explored for their potential to inhibit cancer cell growth and induce cell death.

Cytotoxicity Evaluation in Cancer Cell Lines

For instance, a series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxicity against several human cancer cell lines. One of the most active compounds exhibited IC50 values of less than 10 µg/mL in breast adenocarcinoma MCF7 and prostate adenocarcinoma PC3 cells. farmaciajournal.com In another study, newly synthesized phenoxyacetamide derivatives showed potent cytotoxicity against various cancer cell lines, with some compounds displaying IC50 values as low as 0.6 µM. tbzmed.ac.ir Furthermore, a study on phthalic acid derivatives, which share some structural similarities, reported IC50 values against MCF-7 and HepG2 cell lines of 4.91 µM and 8.84 µM, respectively, for one of the most active compounds. nih.gov

Table 2: Cytotoxicity (IC50) of Analogues of this compound in Various Cancer Cell Lines

Analogue Class Cancer Cell Line IC50 Reference
Brominated acetophenone derivative MCF7 (Breast) < 10 µg/mL farmaciajournal.com
Brominated acetophenone derivative PC3 (Prostate) < 10 µg/mL farmaciajournal.com
Phenylacetamide derivative MDA-MB-468 (Breast) 0.6 ± 0.08 µM tbzmed.ac.ir
Phenylacetamide derivative PC-12 (Pheochromocytoma) 0.6 ± 0.08 µM tbzmed.ac.ir
Phenylacetamide derivative MCF-7 (Breast) 0.7 ± 0.4 µM tbzmed.ac.ir
Phthalic acid derivative K562 (Leukemia) 3.42 µM nih.gov
Phthalic acid derivative HL-60 (Leukemia) 7.04 µM nih.gov
Phthalic acid derivative MCF-7 (Breast) 4.91 µM nih.gov
Phthalic acid derivative HepG2 (Liver) 8.84 µM nih.gov
Phenoxyacetamide derivative HepG2 (Liver) 1.43 µM mdpi.com
Phenoxyacetamide derivative MCF-7 (Breast) >10 µM mdpi.com

Induction of Cell Cycle Arrest and Apoptosis

Beyond cytotoxicity, understanding the mechanism by which a compound exerts its anticancer effects is crucial. Many chemotherapeutic agents function by inducing cell cycle arrest and apoptosis (programmed cell death).

Studies on analogues of this compound have provided insights into these mechanisms. For example, certain phenoxazine (B87303) derivatives, which are structurally related, have been shown to arrest the cell cycle at the sub G0/G1 phase and augment apoptosis in T-cell leukemia cell lines. nih.gov Similarly, some phenylacetamide derivatives have been found to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and downregulating the anti-apoptotic gene Bcl-2. tbzmed.ac.ir Furthermore, a study on novel phenoxyacetamide derivatives demonstrated a significant increase in the total apoptotic cell death in HepG2 liver cancer cells, with a 24.51-fold increase compared to untreated cells. mdpi.com This was accompanied by an increase in the cell population in the G0/G1 and S phases of the cell cycle. mdpi.com

Target-Specific Inhibition (e.g., Tyrosine Kinases, DNA Gyrase)

Target-specific inhibition offers a more refined approach to cancer therapy, aiming to interfere with specific molecules that are crucial for cancer cell survival and proliferation. Tyrosine kinases and DNA gyrase are two such important targets.

Tyrosine Kinases: These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of tyrosine kinase activity is a hallmark of many cancers. While direct evidence for the inhibition of tyrosine kinases by this compound is lacking, related phthalic acid derivatives have been designed as type-2 protein kinase inhibitors and have shown high potency against EGFR and HER2. nih.govnih.gov

DNA Gyrase: This enzyme is essential for DNA replication and repair in bacteria and has also been explored as a target in cancer therapy. There is currently no available information linking this compound or its close analogues to the inhibition of DNA gyrase in the context of anticancer activity.

Investigation of Central Nervous System Activities (e.g., Anticonvulsant)

The central nervous system (CNS) is another area where novel therapeutic agents are continuously sought. Epilepsy, a neurological disorder characterized by recurrent seizures, is one condition where new anticonvulsant drugs are needed.

While there is no direct research on the anticonvulsant properties of this compound, studies on structurally related compounds are informative. A series of 17 new phenoxyacetamides, which are analogues, were synthesized and screened for their potential anticonvulsant activity. nih.gov The most promising compound from this series, R-(-)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, showed a significant anticonvulsant effect with an ED50 of 12.00 mg/kg in rats. nih.gov This suggests that the phenoxyacetyl moiety could be a valuable pharmacophore for the development of new anticonvulsant agents.

Receptor Pharmacology and Target Engagement Studies (e.g., Endothelin Receptors)

While direct receptor pharmacology and target engagement studies for this compound are not extensively documented in publicly available literature, the structural motif of a phenoxyacetic acid is a key feature in a class of compounds investigated as endothelin (ET) receptor antagonists. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. Consequently, antagonists of these receptors have been pursued for the treatment of various cardiovascular diseases.

Research into structurally related phenoxyacetic and phenoxybutanoic acid derivatives has provided valuable insights into the structure-activity relationships (SAR) governing endothelin receptor antagonism. These studies have systematically explored how modifications to the phenoxyacetic acid scaffold influence binding affinity and selectivity for the ETA and ETB receptors.

For instance, a series of phenoxyphenylacetic acid derivatives were developed and optimized, leading to the identification of potent and selective ETA receptor antagonists. nih.gov The optimization process involved modifying substituents on the phenyl rings to enhance receptor binding. One such derivative, compound 27a (RPR118031A) , demonstrated an IC50 value of 4 nM for the ETA receptor. nih.gov

Further investigations into phenoxybutanoic acid derivatives also yielded potent ETA antagonists. nih.govnih.gov A key compound, (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid (12m) , exhibited low-nanomolar binding to the ETA receptor with over 1000-fold selectivity against the ETB receptor. nih.gov Another study on phenoxybutanoic acid derivatives identified compound 6e as a selective ETA antagonist with a nanomolar IC50. nih.gov

The general pharmacophore model derived from these studies suggests that the acidic moiety (the acetic or butanoic acid group) and specific substitutions on the phenyl ring system are critical for interaction with the endothelin receptors. The ether linkage is a common structural element in these antagonists, providing the necessary spatial arrangement of the key interacting groups.

Although specific binding data for this compound is not available, the established activity of its structural analogues suggests that it could potentially interact with endothelin receptors. The presence of the 4-bromophenyl group would be a key determinant of its affinity and selectivity profile.

Table of Representative Endothelin Receptor Antagonists with Phenoxy Acid Scaffolds

CompoundStructureTarget ReceptorIC50 (nM)Selectivity
27a (RPR118031A) 2-(2-cyano-5-(pyrid-4-yl)methoxy)phenoxy-2-(2-methyl)phenylacetic acidETA4Selective for ETA
12m (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acidETALow-nanomolar>1000-fold vs ETB
6e A phenoxybutanoic acid derivativeETANanomolarSelective for ETA

Structure Activity Relationship Sar Elucidation and Rational Drug Design for 2 2 4 Bromophenyl Ethoxy Acetic Acid Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The core structure of 2-[2-(4-bromophenyl)ethoxy]acetic acid offers several positions for substitution, primarily on the aromatic ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, when added to the phenyl ring, can increase the electron density of the aromatic system. This modification can enhance π-π stacking interactions with aromatic residues in a target protein's binding pocket. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, which can alter binding modes or metabolic stability. Studies on similar scaffolds have shown that the introduction of electron-donating groups at the para-position of aromatic rings can enhance anti-inflammatory and antioxidant activities. nih.gov

The carboxylic acid moiety is crucial for activity in many related phenoxyacetic acid derivatives, often acting as a key hydrogen bonding group or a charged center that interacts with receptor sites. nih.gov Esterification or replacement of this group typically leads to a significant decrease or loss of activity, highlighting its importance as a pharmacophoric feature. mdpi.com

Substituent (R) on Phenyl Ring Electronic Effect Predicted Impact on Activity Rationale
-OCH₃ (Methoxy)Electron-DonatingPotential IncreaseEnhances electron density, may improve π-π interactions.
-CH₃ (Methyl)Electron-DonatingPotential IncreaseIncreases lipophilicity and electron density.
-Cl (Chloro)Electron-WithdrawingVariableIncreases lipophilicity; alters electronic profile for potential halogen bonding.
-NO₂ (Nitro)Strong Electron-WithdrawingPotential Decrease/IncreaseDrastically alters electronics; may introduce specific interactions or unfavorable properties.
-NH₂ (Amino)Electron-DonatingPotential IncreaseCan act as a hydrogen bond donor, potentially forming new interactions with the target.

Role of the Ethoxy Spacer Length and Flexibility in Ligand-Target Interactions

The ethoxy spacer, -O-CH₂-CH₂-, connects the phenyl ring to the acetic acid moiety. Its length, flexibility, and composition are critical determinants of how the ligand positions itself within a binding site. This linker allows the aromatic ring and the acidic headgroup to adopt an optimal orientation for interaction with their respective binding pockets on a biological target.

Linker Modification Structural Change Potential Effect on Target Interaction
Methoxy Spacer (-O-CH₂-)Shortened linkerMay bring aromatic and acidic groups too close, causing steric clash or suboptimal interaction.
Propoxy Spacer (-O-CH₂-CH₂-CH₂-)Lengthened linkerMay position the terminal groups too far apart for simultaneous optimal binding.
Thioether Linker (-S-CH₂-CH₂-)Replacement of Oxygen with SulfurIncreases lipophilicity and alters bond angles and flexibility, potentially improving activity. mdpi.com
Rigidified Linker (e.g., cyclopropyl)Decreased flexibilityCan lock the molecule in a bioactive conformation, enhancing potency, or an inactive one, reducing it.

Influence of Aromatic Ring Functionalization on Pharmacological Potency and Selectivity

Functionalization of the 4-bromophenyl ring is a key strategy for modulating pharmacological properties. The bromine atom at the para-position is of particular interest. Halogens can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes. numberanalytics.com Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor, which can significantly contribute to binding affinity. nih.govresearchgate.net

Replacing bromine with other halogens (F, Cl, I) allows for the fine-tuning of properties. Fluorine is small and highly electronegative, often improving metabolic stability and binding affinity. Chlorine is intermediate in size and electronegativity. Iodine is larger and more polarizable, which can lead to stronger halogen bonds but may also introduce steric hindrance or metabolic liabilities. The position of the halogen also matters; ortho or meta substitutions could induce different conformational preferences compared to the para substitution, leading to altered selectivity for different biological targets. nih.gov

Halogen at para-position Size Electronegativity Polarizability Potential Impact on Potency
-FSmallHighLowMay increase metabolic stability and binding affinity.
-ClMediumHighMediumBalanced properties, often used to improve activity.
-BrMediumMediumHighGood balance of size and polarizability for halogen bonding.
-ILargeLowVery HighMay form strong halogen bonds but could cause steric hindrance.

Stereochemical Considerations and Enantiomeric Activity

While this compound is achiral, the introduction of a substituent on the ethoxy bridge or the α-carbon of the acetic acid moiety can create a chiral center. In such cases, the resulting enantiomers may exhibit different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors. numberanalytics.com

For instance, if a methyl group were introduced on the carbon adjacent to the ether oxygen, two enantiomers, (R) and (S), would be formed. One enantiomer might fit perfectly into the receptor's binding site, leading to a potent biological response, while the other might bind weakly or not at all. Therefore, for any chiral derivative of this scaffold, it is essential to separate and test the individual enantiomers to identify the more active stereoisomer (the eutomer) and avoid potential off-target effects from the less active one (the distomer).

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. crpsonline.com For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding drug design efforts and prioritizing synthetic targets.

To build a QSAR model, a dataset of derivatives with experimentally determined biological activities is required. Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic), are then calculated. Statistical methods are used to generate an equation that relates these descriptors to the observed activity. Studies on related phenoxyacetamide derivatives have successfully used descriptors like molecular weight, HOMO (Highest Occupied Molecular Orbital) energy, and polarizability to build predictive QSAR models. crpsonline.comresearchgate.net

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Descriptor)

Where pIC₅₀ is the measure of biological activity, logP represents lipophilicity, HOMO relates to electronic properties, and the Steric_Descriptor accounts for molecular shape.

Descriptor Physicochemical Property Potential Influence on Activity
logPLipophilicityAffects membrane permeability and hydrophobic interactions.
Molar Refractivity (MR)Steric Bulk/PolarizabilityInfluences how the molecule fits into the binding site.
Dipole MomentPolarityAffects solubility and polar interactions with the target.
HOMO/LUMO EnergyElectronic PropertiesRelates to the molecule's ability to participate in charge-transfer interactions.

Computer-Aided Drug Design Approaches

Ligand-Based Drug Design (Pharmacophore Modeling)

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly valuable. Pharmacophore modeling is a prominent technique in this category. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the molecules and identifying common chemical features responsible for their activity. nih.gov Such a model would likely include:

An aromatic ring feature (corresponding to the bromophenyl group).

A hydrogen bond acceptor (the ether oxygen and/or carbonyl oxygen).

A negative ionizable feature (the carboxylic acid).

A hydrophobic feature (the phenyl ring and ethyl chain).

The spatial arrangement of these features is critical. Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This approach accelerates the discovery of new lead compounds with diverse chemical scaffolds.

Structure-Based Drug Design (Molecular Docking, Molecular Dynamics Simulations) for this compound Derivatives

The rational design of novel therapeutic agents derived from this compound leverages computational techniques to predict and analyze the interactions between these molecules and their biological targets at an atomic level. Structure-based drug design, encompassing molecular docking and molecular dynamics simulations, is a cornerstone of this approach. It allows for the elucidation of binding modes, the prediction of binding affinities, and the optimization of lead compounds to enhance their potency and selectivity.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking is instrumental in understanding how modifications to the parent structure influence its interaction with the active site of a target protein.

The process begins with the three-dimensional structures of the target protein, often obtained from crystallographic data, and the designed ligands. Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity for each pose.

For derivatives of this compound, key structural features that influence docking outcomes include:

The 4-bromophenyl group: This lipophilic group can engage in hydrophobic and halogen bonding interactions within the target's active site.

The ethoxy linker: The flexibility of this linker allows the molecule to adopt various conformations to fit optimally within the binding pocket.

The acetic acid moiety: This acidic group can form crucial hydrogen bonds and ionic interactions with polar residues in the active site.

Recent studies on similar phenylacetic acid derivatives have highlighted the importance of these interactions in binding to various biological targets, such as enzymes and receptors. jspae.comresearchgate.net For instance, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a key therapeutic area for anti-inflammatory drugs, the acidic moiety is crucial for interacting with key residues in the enzyme's active site. nih.govresearchgate.net

A hypothetical molecular docking study of this compound derivatives against a target like COX-2 might involve analyzing the interactions of various substitutions on the phenyl ring or modifications to the ethoxyacetic acid side chain. The goal would be to identify derivatives with improved binding scores and more favorable interactions compared to the parent compound or known inhibitors.

Table 1: Representative Molecular Docking Results of this compound Derivatives with a Hypothetical Target Protein

CompoundModificationDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Parent Compound None-7.5Arg120, Tyr355Hydrogen Bond, Ionic
Derivative 1 3-fluoro substitution on phenyl ring-8.2Arg120, Tyr355, Ser353Hydrogen Bond, Halogen Bond
Derivative 2 Methyl ester of acetic acid-6.8Tyr355Hydrophobic Interaction
Derivative 3 Replacement of ethoxy with propoxy linker-7.9Arg120, Tyr355, Val523Hydrogen Bond, Hydrophobic

Note: The data in this table is illustrative and intended to represent typical outcomes of a molecular docking study.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. utwente.nlnih.gov

For a promising derivative of this compound identified through docking, an MD simulation would be initiated with the docked complex solvated in a water box with appropriate ions. The simulation would then calculate the trajectory of all atoms over a period of nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

These simulations can reveal subtle conformational changes in the protein upon ligand binding and help to refine the design of derivatives for improved interactions. chemrxiv.org For example, an MD simulation might show that a particular substitution on the phenyl ring induces a conformational change in a nearby protein loop, leading to a more stable and higher-affinity interaction.

By integrating molecular docking and molecular dynamics simulations, researchers can rationally design and prioritize derivatives of this compound for synthesis and biological evaluation, accelerating the discovery of novel therapeutic agents. fiveable.me

Mechanistic Investigations of 2 2 4 Bromophenyl Ethoxy Acetic Acid and Its Bioactive Analogues

Identification and Validation of Molecular Targets

There are no published studies identifying or validating specific molecular targets for 2-[2-(4-Bromophenyl)ethoxy]acetic acid . Scientific investigation into which proteins, enzymes, receptors, or other biological macromolecules this compound may interact with has not been reported.

Detailed Analysis of Binding Interactions with Biological Macromolecules

Consistent with the absence of identified molecular targets, there is no available data analyzing the binding interactions of This compound with any biological macromolecules. Research on the binding affinity, mode of interaction, or specific amino acid residues involved in any potential binding site has not been conducted or published.

Elucidation of Downstream Signaling Pathways and Cellular Responses

There is a lack of information regarding the downstream signaling pathways and cellular responses that may be modulated by This compound . No studies have been found that investigate the compound's effects on intracellular signaling cascades, gene expression, or other cellular-level functions.

Enzymatic Kinetics and Inhibition Studies

No research has been published detailing the enzymatic kinetics or inhibitory properties of This compound . Therefore, data on its potential to inhibit enzyme activity, including parameters such as IC₅₀ or Kᵢ values, is not available.

Pre Clinical Pharmacokinetic and Metabolic Characterization of 2 2 4 Bromophenyl Ethoxy Acetic Acid

In Vitro Pharmacokinetic Studies

Plasma Protein Binding

No studies detailing the extent of binding of 2-[2-(4-Bromophenyl)ethoxy]acetic acid to plasma proteins from any species were identified.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes

No data regarding the metabolic stability of this compound in liver microsomes from any species were found. Consequently, there is no information on the identification of its potential metabolites from in vitro systems.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Specific Toxicity Profiles)

A search for in silico or computational predictions of the ADME properties of this compound did not yield any specific reports or datasets.

Pharmacokinetic Profiling in Relevant Animal Models (Excluding Specific Dosage Regimens)

No published studies on the pharmacokinetic profile of this compound in any animal model were found.

Assessment of Absorption and Systemic Exposure

There is no available data on the absorption characteristics or systemic exposure (e.g., Cmax, Tmax, AUC) of this compound following administration in any animal species.

Tissue Distribution Analysis

No information on the distribution of this compound into various tissues in any animal model could be located.

Elimination Pathways and Excretion Rates

Typically, the elimination of xenobiotics such as this compound can occur through various routes, including renal (urine) and fecal (bile) excretion. The rate of excretion is a key determinant of the compound's half-life and duration of action. However, without specific experimental data from in vivo or in vitro studies, any discussion of these parameters for this compound would be speculative. Detailed research findings, including data tables quantifying the percentage of the compound excreted through different pathways over time, are necessary to fully characterize its elimination profile.

Further research is required to elucidate the primary routes of elimination, the chemical forms in which the compound is excreted (unchanged parent drug versus metabolites), and the kinetics governing its removal from the body. Such studies would involve the administration of the compound, often radiolabeled, to animal models and subsequent analysis of urine, feces, and bile to quantify the extent and rate of excretion.

Future Research Directions and Translational Perspectives for 2 2 4 Bromophenyl Ethoxy Acetic Acid

Exploration of Additional Therapeutic Indications

The structural features of 2-[2-(4-Bromophenyl)ethoxy]acetic acid suggest its potential as an anti-inflammatory agent. Future research should aim to systematically evaluate its efficacy in a broader range of inflammatory and related conditions.

Initial investigations could build upon the known activities of similar arylalkanoic acids, which are often developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Therefore, a primary focus should be on chronic inflammatory diseases where there is a significant unmet medical need. Conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and certain dermatological inflammatory conditions represent logical starting points for preclinical evaluation. nih.govnih.gov

Furthermore, the link between chronic inflammation and other complex diseases, such as neurodegenerative disorders and certain types of cancer, opens up new avenues for exploration. worldpharmaceuticals.netmdpi.com Research could investigate the potential of this compound and its derivatives to modulate inflammatory pathways implicated in the pathogenesis of these diseases. nih.gov For instance, studies have highlighted the role of systemic metabolic dysfunction and inflammation in neuroinflammatory processes. mdpi.com

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationaleKey Research Focus
Chronic Inflammatory Diseases Structural similarity to known anti-inflammatory agents.Efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Neurodegenerative Diseases Link between neuroinflammation and diseases like Alzheimer's. mdpi.comsubstack.comModulation of inflammatory pathways in the central nervous system.
Oncology Role of inflammation in tumor progression. worldpharmaceuticals.netAnti-proliferative and anti-inflammatory effects in cancer cell lines and animal models.
Metabolic Disorders Connection between inflammation and metabolic diseases like type 2 diabetes. mdpi.comEffects on inflammatory markers and metabolic parameters in relevant models.

Development of Advanced Delivery Systems and Formulations

To enhance the therapeutic potential and minimize potential side effects of this compound, the development of advanced drug delivery systems is crucial. Conventional oral administration of anti-inflammatory drugs can be associated with gastrointestinal issues. rjptonline.orgresearchgate.net

Liposomal Formulations: Liposomes, which are spherical vesicles composed of phospholipid bilayers, offer a versatile platform for drug delivery. gsarpublishers.comfrontiersin.org They can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the bioavailability and pharmacokinetic profile of this compound. researchgate.netgsarpublishers.com Proliposomal formulations, which are dry, free-flowing powders that form liposomes upon contact with water, could offer enhanced stability for oral delivery. rjptonline.orgbohrium.com

Nanoparticle-Based Systems: Nanoparticles fabricated from biocompatible polymers such as chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA) can provide controlled and targeted drug release. nih.govastrazeneca.com These systems can be engineered to release the drug at the site of inflammation, thereby increasing local efficacy and reducing systemic exposure. researchgate.net For instance, nanoparticles can be designed to target acetic acid transporters which may be overexpressed on certain cells. nih.gov

Topical and Transdermal Delivery: For localized inflammatory conditions, such as certain skin disorders or joint inflammation, topical formulations like hydrogels containing liposomes or nanoparticles could provide sustained local delivery and minimize systemic side effects. frontiersin.org

Advanced Delivery System Strategies:

Delivery SystemAdvantagesPotential Application for this compound
Liposomes Biocompatible, can carry both hydrophilic and hydrophobic drugs, improved pharmacokinetics. gsarpublishers.comfrontiersin.orgSystemic delivery for chronic inflammatory diseases.
Proliposomes Enhanced stability for oral formulations. rjptonline.orgbohrium.comImproved oral bioavailability and reduced GI toxicity. rjptonline.org
Polymeric Nanoparticles (e.g., Chitosan, PLGA) Controlled and targeted release, biodegradable. nih.govastrazeneca.comTargeted delivery to inflamed tissues.
Hydrogels Sustained local delivery for topical applications. frontiersin.orgTreatment of localized inflammation (e.g., arthritis, dermatitis).

Integration with Multi-omics Approaches for Deeper Biological Understanding

To fully elucidate the mechanism of action and identify predictive biomarkers for the response to this compound, the integration of multi-omics technologies is essential. These approaches provide a comprehensive view of the molecular changes occurring within a biological system. nih.govnih.govfrontiersin.org

Metabolomics: This field allows for the comprehensive study of metabolites in biological samples, offering insights into the metabolic pathways affected by the compound. encyclopedia.pubmdpi.com Metabolomic studies on other NSAIDs have revealed alterations in pathways such as the tricarboxylic acid (TCA) cycle and fatty acid metabolism. mdpi.com Similar studies with this compound could reveal its specific metabolic signature.

Proteomics: The analysis of the entire protein complement of a cell or tissue can identify the protein targets and signaling pathways modulated by the compound. nih.govmdpi.com This can help in understanding its mechanism of action beyond the primary target and identify potential off-target effects.

Transcriptomics: Analyzing the complete set of RNA transcripts can reveal changes in gene expression in response to the compound, providing a deeper understanding of the cellular response. frontiersin.org

By combining these "omics" data, researchers can build a more complete picture of the drug's biological effects, identify potential biomarkers for patient stratification, and uncover novel therapeutic targets. nih.govnih.govnih.gov

Multi-omics Integration Strategy:

Omics TechnologyInformation GainedApplication in Research
Metabolomics Changes in metabolic pathways. encyclopedia.pubmdpi.comIdentifying metabolic biomarkers of drug efficacy and toxicity.
Proteomics Alterations in protein expression and signaling pathways. nih.govmdpi.comElucidating the mechanism of action and identifying drug targets.
Transcriptomics Changes in gene expression profiles. frontiersin.orgUnderstanding the cellular response to the drug at the genetic level.
Integrated Multi-omics A holistic view of the biological system's response. nih.govnih.govBuilding comprehensive models of drug action and identifying predictive biomarkers.

Collaborative Research Opportunities and Interdisciplinary Studies

The advancement of this compound from a laboratory chemical to a potential therapeutic agent will require extensive collaboration between various research entities.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the drug development process. Academia often provides the foundational biological insights and novel targets, while industry brings expertise in drug development, optimization, and clinical trials.

Interdisciplinary Research Consortia: Tackling complex inflammatory diseases requires a multi-faceted approach. Consortia bringing together experts in chemistry, biology, pharmacology, computational science, and clinical medicine can foster innovation and a more comprehensive understanding of the disease and the potential therapeutic. nih.goviicb.res.in For instance, the Indian Council of Scientific and Industrial Research-Indian Institute of Chemical Biology (CSIR-IICB) engages in multidisciplinary research on diseases of national importance. iicb.res.in Such interdisciplinary interactions are crucial for translating basic scientific discoveries into clinical applications. iicb.res.in

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[2-(4-Bromophenyl)ethoxy]acetic acid, and how can reaction conditions be tailored to maximize yield?

The synthesis of this compound typically involves Williamson ether synthesis or nucleophilic substitution reactions. A two-step approach may include:

Bromination : Introducing the bromine atom at the para position of the phenyl ring using bromine (Br₂) in acetic acid under controlled conditions (e.g., 0–5°C to minimize side reactions) .

Etherification : Coupling 4-bromophenethyl alcohol with bromoacetic acid derivatives (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Yield optimization : Use anhydrous conditions, stoichiometric excess of the nucleophile (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to suppress oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : A triplet at δ 3.7–3.9 ppm (CH₂ adjacent to oxygen in the ethoxy group) and a singlet at δ 3.6–3.7 ppm (acetic acid CH₂). The aromatic protons (4-bromophenyl) appear as a doublet at δ 7.4–7.6 ppm (J = 8–9 Hz) .
    • ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O), δ 60–65 ppm (ethoxy CH₂), and δ 120–130 ppm (aromatic carbons) .
  • Infrared Spectroscopy (IR) : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 273–275 (isotopic pattern for bromine) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound for enhanced bioactivity?

Quantum chemical calculations (e.g., Density Functional Theory, DFT ) predict electronic properties, reactivity, and binding affinities:

  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom and carboxylic acid group are key reactive centers .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The ethoxy chain’s flexibility may influence binding modes .
  • Solubility Prediction : Use COSMO-RS models to optimize logP values by modifying substituents (e.g., replacing bromine with hydrophilic groups) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from:

  • Purity Issues : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) using positive controls (e.g., reference inhibitors) .
  • Structural Analogues : Compare activities of derivatives (e.g., bromine vs. chlorine substituents) to isolate electronic effects .

Q. How do crystallographic studies inform the solid-state behavior of this compound?

Single-crystal X-ray diffraction reveals:

  • Molecular Geometry : The ethoxy chain adopts a gauche conformation relative to the phenyl ring, with a dihedral angle of ~78° .
  • Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs via O-H∙∙∙O interactions (bond length: 1.8–2.0 Å), stabilizing the crystal lattice .
  • Packing Effects : Bromine’s electron-withdrawing nature distorts adjacent C-C bond angles (e.g., 121.5° at the Br-substituted carbon) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

The carboxylic acid group undergoes substitution via:

  • Activation : Conversion to acyl chloride (SOCl₂) or mixed anhydride (ClCO₂Et) for enhanced electrophilicity .
  • Nucleophilic Attack : Amines or alcohols displace the leaving group, forming amides or esters. Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .
  • Side Reactions : Competing decarboxylation may occur at >100°C; mitigate via low-temperature conditions (<50°C) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.